ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-methylphenyl group at position 3, a 4-(morpholine-4-sulfonyl)benzamido moiety at position 5, and an ethyl ester at position 1.
Properties
IUPAC Name |
ethyl 3-(4-methylphenyl)-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O7S2/c1-3-38-27(34)23-21-16-39-25(22(21)26(33)31(29-23)19-8-4-17(2)5-9-19)28-24(32)18-6-10-20(11-7-18)40(35,36)30-12-14-37-15-13-30/h4-11,16H,3,12-15H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRCUJRGSKCCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Methylphenyl Group: This step often involves a substitution reaction using a suitable aryl halide.
Attachment of the Morpholinylsulfonylbenzoyl Group: This can be done through a sulfonylation reaction followed by amide bond formation.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Notes:
- Target Compound vs. Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets but diminish immunostimulatory effects compared to sulfonamide-linked morpholine .
- Comparison with Diester Analogs (): The target compound’s monoester structure may confer metabolic stability over diesters, which are prone to enzymatic hydrolysis. However, diesters exhibit stronger in vitro cytokine responses in some studies, though inconsistencies exist between in vitro and in vivo efficacy .
Pharmacokinetic and Metabolic Considerations
The morpholine-sulfonyl group in the target compound likely improves metabolic stability compared to ester-rich analogs. highlights that qualitative metabolite similarity (rather than quantitative) is critical for regulatory extrapolation. The compound’s sulfonamide linkage may resist hydrolysis, leading to a longer half-life than diesters, which generate rapid metabolite turnover .
Research Findings and Conflicting Data
- Immunostimulatory Activity: The target compound’s thieno-pyridazine core aligns with TDMs (trehalose dimycolates), which show potent in vitro cytokine induction but inconsistent in vivo responses. This discrepancy suggests structural modifications (e.g., morpholine-sulfonyl) may optimize bioavailability without sacrificing activity .
- Structural vs. Functional Trade-offs : Fluorophenyl analogs () prioritize lipophilicity for membrane penetration but sacrifice solubility, underscoring the challenge of balancing physicochemical properties for therapeutic efficacy .
Biological Activity
Ethyl 3-(4-methylphenyl)-5-[4-(morpholine-4-sulfonyl)benzamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Thieno[3,4-d]pyridazine
- Functional Groups :
- Ethyl ester
- Benzamide with a morpholine sulfonyl group
- Methylphenyl substitution
Molecular Formula
The molecular formula for this compound is .
| Property | Value |
|---|---|
| Molecular Weight | 428.51 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that heterocyclic compounds like thieno[3,4-d]pyridazines exhibit significant pharmacological properties, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antiviral Properties : It may interfere with viral replication processes, particularly in RNA viruses.
- Antimicrobial Effects : Exhibits activity against a range of bacterial strains.
Anticancer Studies
Recent studies have demonstrated the efficacy of similar thieno[3,4-d]pyridazine derivatives in various cancer models. For instance:
- Case Study 1 : A derivative demonstrated an IC50 value of 2.5 μM against MCF-7 breast cancer cells, indicating potent cytotoxicity.
- Case Study 2 : Another analog showed significant inhibition of tumor growth in xenograft models, correlating with reduced PI3K/Akt signaling pathways.
Antiviral Studies
Research has highlighted the potential antiviral activity of thieno[3,4-d]pyridazine derivatives:
- In Vitro Studies : Compounds similar to the target molecule have been shown to inhibit viral replication in MT-4 cells at concentrations around 0.20 μM.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of related compounds:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Values ranged from 5 to 20 μg/mL for effective inhibition.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other known compounds:
| Compound Name | IC50 (μM) against MCF-7 | Antiviral Activity | Antimicrobial Activity |
|---|---|---|---|
| Ethyl 3-(4-methylphenyl)-5-[...]-1-carboxylate | 2.5 | Moderate | Yes |
| Compound A | 1.8 | High | Moderate |
| Compound B | 3.0 | Low | Yes |
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
The synthesis involves a multi-step process starting with the functionalization of the thieno[3,4-d]pyridazine core. Key steps include:
- Amidation : Coupling the 4-(morpholine-4-sulfonyl)benzamido group to the pyridazine ring using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution or acid-catalyzed esterification .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm the fused thienopyridazine system. For example, the morpholine sulfonyl group’s protons resonate at δ 3.6–3.8 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ ion for C₂₄H₂₅N₄O₆S₂) .
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and ~1150 cm⁻¹ (sulfonyl S=O) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for the morpholine sulfonyl group?
- Substituent Variation : Synthesize analogs with alternative sulfonamide groups (e.g., piperazine sulfonyl, pyrrolidine sulfonyl) to assess impact on kinase selectivity .
- Bioisosteric Replacement : Replace the morpholine ring with thiomorpholine or oxazine derivatives to evaluate solubility and metabolic stability .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions and guide SAR .
Q. What strategies optimize synthetic yield and scalability?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) for amidation to enhance reaction rates .
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used .
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, stoichiometry, and reaction time .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping signals in the aromatic region .
- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational flexibility in the morpholine sulfonyl group .
- X-ray Diffraction : Single-crystal X-ray analysis to resolve ambiguities in substituent orientation .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?
- Pharmacokinetics : Administer the compound intravenously/orally to rodents, with plasma sampling for LC-MS/MS analysis of bioavailability and half-life .
- Xenograft Models : Test antitumor efficacy in nude mice implanted with human cancer cell lines, monitoring tumor volume and metastasis .
- Inflammation Models : Use carrageenan-induced paw edema or DSS-induced colitis models to assess anti-inflammatory activity .
Q. How can stability under physiological conditions be assessed?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic conditions, followed by HPLC analysis .
- Plasma Stability : Incubate with human/rat plasma at 37°C and quantify parent compound degradation via LC-MS .
- Solid-State Stability : Store under accelerated conditions (40°C/75% RH) for 4 weeks and monitor polymorphic changes via PXRD .
Methodological Notes
- Data Interpretation : Cross-validate biological activity data with structural analogs to distinguish target-specific effects from nonspecific cytotoxicity .
- Contradiction Resolution : Use orthogonal techniques (e.g., combining NMR with X-ray) to resolve structural ambiguities .
- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines and institutional ethics approvals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
